molecular formula C9H7F3O2 B1295243 4'-Methoxy-2,2,2-trifluoroacetophenone CAS No. 711-38-6

4'-Methoxy-2,2,2-trifluoroacetophenone

Cat. No. B1295243
CAS RN: 711-38-6
M. Wt: 204.15 g/mol
InChI Key: NCJZVRPXSSYDBG-UHFFFAOYSA-N
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Patent
US06197729B1

Procedure details

At −60° C., a solution of 10.5 g of 4-methoxyphenylmagnesium bromide in 50 ml of THF was added dropwise over a period of 1 hour to a solution of 7.2 g of methyl trifluoroacetate in 50 ml of ether. Stirring was then continued at −20° C. for 2 hours and at 0° C. for a further hour. The reaction solution was mixed with 25 ml of 2N hydrochloric acid and extracted with ethyl acetate. The extract was dried and concentrated. The residue was distilled under reduced pressure (b.p. 41° C., 4.5×10−1 torr), to give the title product as a colourless oil.
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([Mg]Br)=[CH:5][CH:4]=1.[F:11][C:12]([F:18])([F:17])[C:13](OC)=[O:14].Cl>C1COCC1.CCOCC>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:13](=[O:14])[C:12]([F:18])([F:17])[F:11])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
10.5 g
Type
reactant
Smiles
COC1=CC=C(C=C1)[Mg]Br
Name
Quantity
7.2 g
Type
reactant
Smiles
FC(C(=O)OC)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The extract was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under reduced pressure (b.p. 41° C., 4.5×10−1 torr)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)C(C(F)(F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.